molecular formula C16H26ClN3 B1402519 1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride CAS No. 1361114-46-6

1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride

Cat. No.: B1402519
CAS No.: 1361114-46-6
M. Wt: 295.8 g/mol
InChI Key: YIWHBMRZYUYHMO-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride is a chemical compound with the empirical formula C16H26ClN3 and a molecular weight of 295.85 g/mol . This compound is known for its unique structure, which includes a pyridine ring attached to a bipiperidine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride typically involves the reaction of pyridine derivatives with bipiperidine under specific conditions. One common method includes the use of pyridin-2-ylmethyl chloride and 2,4’-bipiperidine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-ylmethanone derivatives, while reduction may produce pyridin-2-ylmethylamine derivatives.

Scientific Research Applications

1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates into products and thereby altering cellular processes .

Comparison with Similar Compounds

1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride lies in its bipiperidine moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2-piperidin-4-ylpiperidin-1-yl)methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.ClH/c1-3-9-18-15(5-1)13-19-12-4-2-6-16(19)14-7-10-17-11-8-14;/h1,3,5,9,14,16-17H,2,4,6-8,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWHBMRZYUYHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2CCNCC2)CC3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride
Reactant of Route 2
1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride
Reactant of Route 3
1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride
Reactant of Route 4
1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride
Reactant of Route 5
1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride
Reactant of Route 6
Reactant of Route 6
1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride

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